molecular formula C24H23N5O3S B2721688 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-97-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2721688
CAS RN: 1021054-97-6
M. Wt: 461.54
InChI Key: CCARTJJPMWITFY-UHFFFAOYSA-N
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Description

The compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Mechanism of Action

The compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-16-22-20(24(30)26-14-17-6-5-10-25-13-17)12-21(18-7-3-2-4-8-18)27-23(22)29(28-16)19-9-11-33(31,32)15-19/h2-8,10,12-13,19H,9,11,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCARTJJPMWITFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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